molecular formula C20H32N4O2 B6945800 N-[2-cyclohexyl-2-(dimethylamino)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide

N-[2-cyclohexyl-2-(dimethylamino)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide

Cat. No.: B6945800
M. Wt: 360.5 g/mol
InChI Key: NCZXYWGSKMJKGH-UHFFFAOYSA-N
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Description

N-[2-cyclohexyl-2-(dimethylamino)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a unique structure that includes a cyclohexyl group, a dimethylamino group, a morpholine ring, and a pyridine carboxamide moiety, making it a subject of interest in various chemical and biological studies.

Properties

IUPAC Name

N-[2-cyclohexyl-2-(dimethylamino)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O2/c1-23(2)19(16-6-4-3-5-7-16)15-22-20(25)18-14-17(8-9-21-18)24-10-12-26-13-11-24/h8-9,14,16,19H,3-7,10-13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCZXYWGSKMJKGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=NC=CC(=C1)N2CCOCC2)C3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-cyclohexyl-2-(dimethylamino)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Carboxamide Core: The synthesis begins with the preparation of the pyridine-2-carboxylic acid, which is then converted to its corresponding acid chloride using reagents like thionyl chloride.

    Introduction of the Morpholine Ring: The acid chloride is reacted with morpholine to form the 4-morpholin-4-ylpyridine-2-carboxamide.

    Attachment of the Cyclohexyl Group: The next step involves the alkylation of the morpholine nitrogen with 2-cyclohexyl-2-(dimethylamino)ethyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent addition, is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[2-cyclohexyl-2-(dimethylamino)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, where it can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents like ether or THF.

    Substitution: Alkyl halides, alcohols, or other nucleophiles in the presence of a base such as sodium hydride or potassium tert-butoxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-[2-cyclohexyl-2-(dimethylamino)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in the formation of metal complexes.

    Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive molecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-[2-cyclohexyl-2-(dimethylamino)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, where the compound can modulate their activity. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(dimethylamino)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide: Lacks the cyclohexyl group, which may affect its binding affinity and pharmacological properties.

    N-[2-cyclohexyl-2-(dimethylamino)ethyl]-4-piperidin-4-ylpyridine-2-carboxamide: Contains a piperidine ring instead of morpholine, potentially altering its chemical reactivity and biological activity.

Uniqueness

N-[2-cyclohexyl-2-(dimethylamino)ethyl]-4-morpholin-4-ylpyridine-2-carboxamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the cyclohexyl group and the morpholine ring, along with the pyridine carboxamide core, makes it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

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